molecular formula C20H17F2NO B5725238 3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline

3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline

Cat. No.: B5725238
M. Wt: 325.4 g/mol
InChI Key: XEVRPFXVMLUSKY-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline is an organic compound characterized by the presence of difluoromethyl groups and a phenylmethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aniline using difluorocarbene reagents under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluoromethylated quinones.

    Reduction: Formation of difluoromethylated anilines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-[(4-methoxyphenyl)methyl]aniline
  • 3,4-difluoro-N-[(4-methylphenyl)methyl]aniline
  • 3,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}aniline

Uniqueness

3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline is unique due to the presence of the phenylmethoxyphenyl moiety, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO/c21-19-11-8-17(12-20(19)22)23-13-15-6-9-18(10-7-15)24-14-16-4-2-1-3-5-16/h1-12,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVRPFXVMLUSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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